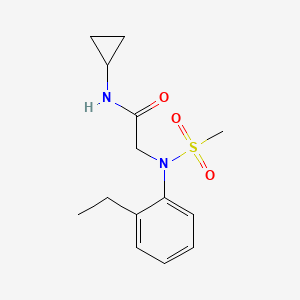
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as HNDI, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HNDI is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP has been shown to enhance the efficacy of DNA-damaging agents, making it a promising target for cancer therapy.
Wirkmechanismus
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair mechanisms. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is overactivated, leading to increased DNA repair and resistance to DNA-damaging agents. By inhibiting PARP, this compound enhances the efficacy of DNA-damaging agents, leading to increased cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on PARP, with minimal effects on other enzymes and cellular processes. This selectivity is important for reducing the potential side effects of the drug. This compound has also been shown to have good oral bioavailability, making it a promising candidate for clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its ability to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy in cancer treatment. However, one of the limitations of this compound is its potential toxicity to normal cells, which can lead to unwanted side effects. Further research is needed to determine the optimal dosing and treatment regimen for this compound.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One area of interest is the development of combination therapies that include this compound and other DNA-damaging agents. Another area of interest is the development of this compound analogs with improved selectivity and efficacy. Additionally, further research is needed to determine the optimal treatment regimen and dosing for this compound in clinical settings.
Synthesemethoden
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can be synthesized using a multistep process involving the reaction of 5-nitroisophthalic acid with 4-aminophenol, followed by the addition of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with nitric acid to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors, such as this compound, have been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. This combination therapy has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6/c19-10-4-1-8(2-5-10)13(20)16-17-14(21)11-6-3-9(18(23)24)7-12(11)15(17)22/h1-7,19H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXXLRRQLOJEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)




![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)

![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)


![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)